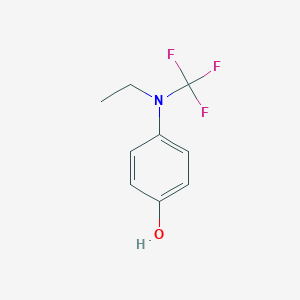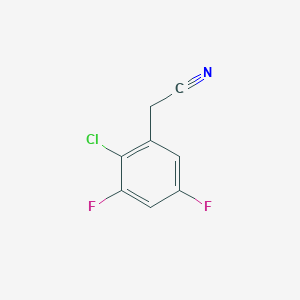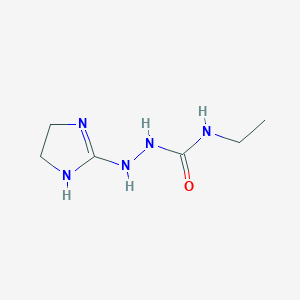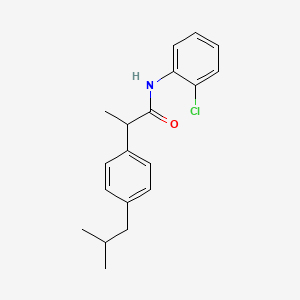
N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide is an organic compound that belongs to the class of amides It features a chlorophenyl group and an isobutylphenyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-isobutylphenylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis might involve similar steps but with optimizations for yield and purity. Large-scale reactions would use continuous flow reactors and automated purification systems to handle the increased volume and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Corresponding amines or alcohols.
Substitution: Products with substituted aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesics or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chlorophenyl)-2-phenylpropanamide: Lacks the isobutyl group, which might affect its biological activity and chemical properties.
N-(2-bromophenyl)-2-(4-isobutylphenyl)propanamide: Substitution of chlorine with bromine can lead to different reactivity and biological effects.
N-(2-chlorophenyl)-2-(4-methylphenyl)propanamide: The presence of a methyl group instead of an isobutyl group can influence its steric and electronic properties.
Uniqueness
N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide is unique due to the presence of both chlorophenyl and isobutylphenyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
1007698-36-3 |
|---|---|
Formule moléculaire |
C19H22ClNO |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C19H22ClNO/c1-13(2)12-15-8-10-16(11-9-15)14(3)19(22)21-18-7-5-4-6-17(18)20/h4-11,13-14H,12H2,1-3H3,(H,21,22) |
Clé InChI |
KZJDYFXVSCREQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


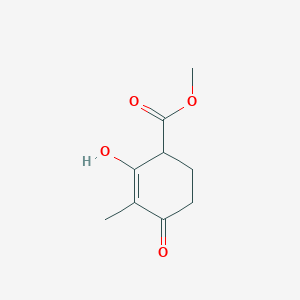




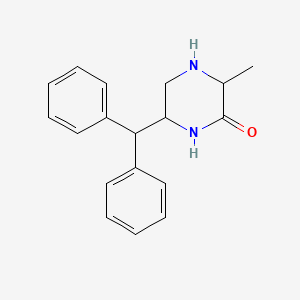

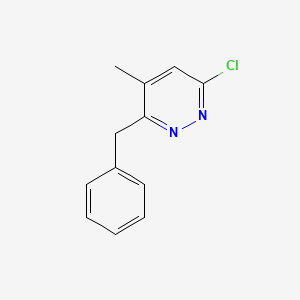
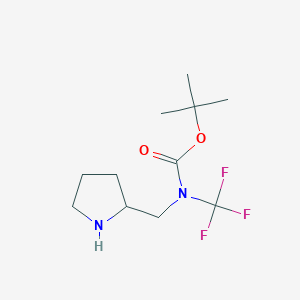
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)

